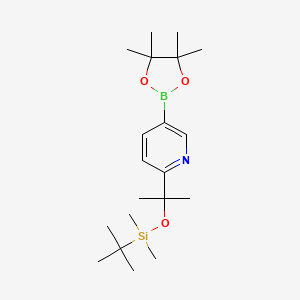

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester

Description

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester (CAS: 1228014-10-5) is a boronic ester derivative featuring a pyridine core substituted with a bulky tert-butyldimethylsilyl (TBS) ether group at the 2-position of the propan-2-yl side chain. Its molecular formula is C₁₇H₃₀BNO₃Si, with a molecular weight of 335.32 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and fine chemicals, leveraging the boronic acid group’s reactivity. The TBS group enhances steric protection, improving stability during synthetic procedures .

Properties

IUPAC Name |

tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRDTYSVLDPJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, which combines a pyridine ring with a boronic acid moiety, suggests diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure

The compound has the molecular formula . The presence of the tert-butyldimethylsilyl (TBS) group enhances its stability and solubility, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit significant biological activities. They are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with hydroxyl groups.

Key Activities:

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Anticancer Properties : Some studies suggest that boronic acid derivatives can induce apoptosis in cancer cells, potentially through the inhibition of proteasome activity.

- Antimicrobial Activity : There is evidence that certain boronic acids possess antimicrobial properties, making them candidates for developing new antibiotics.

Enzyme Interaction Studies

A study evaluated the interaction of various boronic acids with serine proteases. The results indicated that 6-(2-((tert-butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester effectively inhibited trypsin-like activity in vitro, suggesting its potential as a therapeutic agent against diseases involving serine protease dysregulation.

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways. The compound's ability to disrupt proteasomal function was highlighted as a key factor in its anticancer activity .

Antimicrobial Properties

Research has shown that boronic acids can exhibit broad-spectrum antimicrobial activity. In particular, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Enzyme Inhibition | Inhibition of trypsin-like serine proteases | Potential therapeutic use in conditions involving protease dysregulation |

| Study 2 : Anticancer Effects | Induction of apoptosis in cancer cell lines | Possible development as an anticancer agent |

| Study 3 : Antimicrobial Activity | Effective against both Gram-positive and Gram-negative bacteria | Candidate for new antibiotic development |

Comparison with Similar Compounds

Comparison with Similar Pyridine Boronic Acid Pinacol Esters

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous pyridine boronic acid pinacol esters:

Key Observations :

- Steric Effects : The TBS group in the target compound provides superior steric protection compared to smaller substituents (e.g., ethyl or methoxy), reducing undesired side reactions in coupling reactions .

- Solubility : Compounds with polar groups (e.g., hydroxyethoxy ) exhibit better aqueous solubility, whereas the TBS group enhances lipophilicity.

- Reactivity : Morpholine-containing derivatives enable interactions with biological targets, while alkyl or methoxy groups simplify synthetic routes .

Comparative Syntheses:

- 6-Ethylpyridine-3-boronic acid pinacol ester : Prepared via Suzuki coupling or direct borylation of 6-ethylpyridine precursors .

- Morpholine Derivative : Synthesized from 2,5-dibromopyridine and morpholine, followed by borylation .

Efficiency : The TBS-protected compound may require additional protection/deprotection steps, increasing synthetic complexity compared to simpler derivatives .

Physicochemical Properties

Thermal Stability : The TBS group’s bulkiness likely increases thermal stability compared to unprotected analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2-((tert-butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization. A common approach involves:

- Step 1 : Introduction of the tert-butyldimethylsilyl (TBS) protecting group to a propan-2-ol derivative under inert conditions using TBSCl and imidazole in DMF .

- Step 2 : Boronation at the pyridine C3 position via Miyaura borylation. This involves reacting a halogenated pyridine precursor (e.g., 6-(TBS-protected propan-2-yl)-3-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in dioxane/water at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >97% purity.

Key Data :

| Reaction Step | Catalyst/Base | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Boronation | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O | 90 | 54–75% |

Q. How should this compound be characterized to confirm structural integrity?

Use a combination of:

- NMR Spectroscopy :

-

¹H NMR : Peaks for TBS methyl groups (δ 0.1–0.3 ppm), pinacol methyls (δ 1.2–1.4 ppm), and pyridine protons (δ 7.5–8.5 ppm).

-

¹³C NMR : Confirm boronic ester (δ ~85 ppm) and TBS-O linkage (δ ~18 ppm for Si(CH₃)₂).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₁H₃₈BNO₃Si: 408.27 g/mol).

- HPLC : Purity assessment using a C18 column (MeCN/H₂O gradient).

Note : Stability during characterization requires storage at 0–6°C to prevent hydrolysis of the TBS group .

Q. What precautions are necessary for handling and storage?

- Storage : Under nitrogen at 0–6°C in amber vials to prevent boronic ester hydrolysis and TBS deprotection .

- Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate PPE (gloves, goggles) and use in a fume hood .

Advanced Research Questions

Q. How do reaction conditions influence competing side reactions (e.g., protodeboronation) during cross-coupling?

Protodeboronation is a key challenge. Mitigation strategies include:

- Base Selection : Weak bases (e.g., K₃PO₄) reduce boronic acid decomposition compared to strong bases like NaOH .

- Catalyst Optimization : Pd(dppf)Cl₂ minimizes β-hydride elimination vs. Pd(PPh₃)₄, which may increase side products .

- Solvent Effects : Aqueous/organic biphasic systems (e.g., dioxane/H₂O) enhance coupling efficiency by stabilizing the boronate intermediate .

Case Study : A Suzuki reaction with Pd(dppf)Cl₂ in THF/H₂O at 75°C achieved 94% yield, while microwave-assisted reactions at 150°C dropped to 30% due to thermal decomposition .

Q. What strategies improve solubility for heterogeneous reaction systems?

- Co-solvents : Add 10–20% DMSO or DMF to enhance solubility in polar aprotic solvents .

- Temperature Modulation : Heating to 50–60°C in THF improves dispersion without degrading the TBS group.

- Data Insight : Log P values (1.57 consensus) indicate moderate hydrophobicity, suggesting hexane/EtOAc mixtures for extraction .

Q. How does the TBS group impact reactivity in multi-step syntheses?

The TBS group:

- Stability : Resists basic conditions (e.g., K₂CO₃) but is labile under acidic (e.g., TFA) or fluoride-mediated (e.g., TBAF) conditions .

- Steric Effects : May hinder coupling at the pyridine C3 position. Computational modeling (DFT) can predict steric bulk’s impact on transition states.

- Case Study : Deprotection with TBAF in THF (0°C, 1 hr) quantitatively removes TBS without boronic ester cleavage .

Q. How can contradictory solubility data (e.g., 0.33 vs. 0.45 mg/mL) be resolved experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.